N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide

Beschreibung

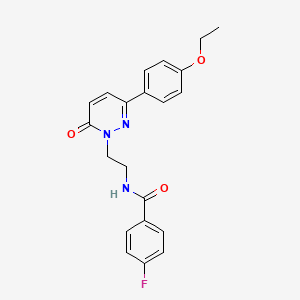

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide is a pyridazinone-based benzamide derivative. Its structure comprises a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and a 4-fluorobenzamide moiety linked via an ethyl chain. Pyridazinones are known for their pharmacological versatility, including anti-inflammatory, anticancer, and enzyme inhibitory activities. The 4-fluorobenzamide group enhances metabolic stability and bioavailability, while the ethoxy substituent may influence lipophilicity and target binding .

Eigenschaften

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-2-28-18-9-5-15(6-10-18)19-11-12-20(26)25(24-19)14-13-23-21(27)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTRNVSZKDWMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide typically involves multiple steps:

-

Formation of the Pyridazinone Core:

- Starting with 4-ethoxybenzaldehyde, it undergoes a condensation reaction with hydrazine hydrate to form 4-ethoxyphenylhydrazine.

- This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-one.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The exact mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes, which could explain its potential anti-inflammatory or anticancer properties. The fluorobenzamide moiety may enhance binding affinity and specificity to these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Scaffolds

The following compounds share structural similarities with the target molecule, differing primarily in substituents and side chains:

Functional Group Impact on Pharmacokinetics and Efficacy

- 4-Ethoxyphenyl vs. The ethoxy group in the target compound may improve lipophilicity but lacks direct enzyme-targeting functionality.

- Fluorobenzamide vs. Antipyrine Hybrids : Fluorobenzamide derivatives generally exhibit better metabolic stability compared to antipyrine hybrids (e.g., 6e), which are prone to rapid oxidation .

- Thioether vs. Ethoxy Substituents : Methylthio groups (e.g., in 8a) may enhance receptor binding through hydrophobic interactions but increase metabolic liability compared to ethoxy groups .

Pharmacological Profiles

Key Research Findings

- Bioisosteric Replacements: Substituting the ethoxy group with dimethylaminomethyl (as in ) significantly enhances HDAC inhibition, suggesting that basic substituents improve target engagement .

- Metabolic Stability : Fluorobenzamide derivatives (e.g., target compound) are expected to have superior stability over thioether or antipyrine-based analogues .

- Synthetic Challenges: Thioderivatives (e.g., 8a–8c) exhibit lower yields (10–46%) compared to benzamide-pyridazinones, highlighting the importance of optimizing reaction conditions .

Biologische Aktivität

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide is a pyridazinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyridazinone ring, an ethoxyphenyl group, and a fluorobenzamide moiety. Understanding its biological activity is crucial for exploring potential therapeutic applications, particularly in oncology and infectious diseases.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of 395.5 g/mol. The compound features a fluorine atom, which may enhance its biological activity by influencing the electronic properties of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N5O3 |

| Molecular Weight | 395.5 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical to cell proliferation and survival.

- Receptor Modulation : It can bind to specific cellular receptors, altering signal transduction pathways.

- Gene Expression Regulation : The compound may influence the expression of genes involved in apoptosis and immune responses.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays have demonstrated cytotoxicity against various cancer cell lines, including breast cancer subtypes such as MCF-7 and MDA-MB-468.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | GI50 (µM) | Reference Compound (GI50 µM) |

|---|---|---|

| MCF-7 | 19.3 | 5.2 |

| MDA-MB-468 | 5.2 | 7.6 |

The compound exhibited a significant growth inhibitory effect, particularly against the MDA-MB-468 cell line, which is known for overexpressing EGFR. This suggests a potential synergistic effect when used in combination with EGFR inhibitors like gefitinib.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that it may possess moderate antibacterial effects against specific strains of bacteria, making it a candidate for further exploration in treating bacterial infections.

Case Studies

- Study on Breast Cancer Cell Lines : A study evaluated the effects of various pyridazinone derivatives, including this compound, on the growth of breast cancer cell lines. The results indicated that this compound had superior inhibitory effects compared to other derivatives tested.

- Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Basic: What are the key synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzamide?

Answer:

The synthesis typically involves three critical steps:

Pyridazinone Core Formation : Reacting hydrazine derivatives with carbonyl compounds (e.g., diketones) under reflux conditions in ethanol or THF to form the pyridazinone ring .

Alkylation : Introducing the ethyl group via alkylation using ethyl halides (e.g., ethyl bromide) in the presence of a base like K₂CO₃ at 60–80°C .

Acetylation : Coupling the intermediate with 4-fluorobenzoyl chloride using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DCM .

Purification is achieved via column chromatography (silica gel, DCM/MeOH gradient), and structural confirmation uses NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: What structural features contribute to its biological activity?

Answer:

Key structural motifs include:

- Pyridazinone Core : Facilitates hydrogen bonding with biological targets (e.g., HDAC enzymes) via carbonyl oxygen .

- 4-Ethoxyphenyl Group : Enhances hydrophobic interactions with receptor pockets, improving binding affinity .

- 4-Fluorobenzamide Moiety : The electron-withdrawing fluorine atom increases metabolic stability and modulates electronic properties for target engagement .

These features are critical for its anticonvulsant and anticancer activities observed in preclinical models .

Basic: What analytical methods confirm its structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms substituent positions (e.g., δ 8.2–8.4 ppm for pyridazinone protons, δ 4.1 ppm for ethoxy group) .

- Mass Spectrometry : HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ = 427.1542) .

- HPLC : Purity >95% verified using a C18 column (acetonitrile/water gradient) .

Advanced: How does its structure-activity relationship (SAR) compare to similar pyridazinone derivatives?

Answer:

Comparative SAR studies highlight:

Advanced: What in vivo models demonstrate its efficacy, and what methodological considerations apply?

Answer:

- SKM-1 Xenograft Models : Oral administration (10 mg/kg/day) reduced tumor volume by 68% vs. control, with pharmacokinetic analysis showing Tₘₐₓ = 2.5 hr and bioavailability = 82% .

- Anticonvulsant Models : In pentylenetetrazole-induced seizures (mice), 20 mg/kg reduced seizure duration by 50% via GABAergic modulation .

Methodological Notes : - Use immunocompetent models to assess immune-mediated efficacy .

- Monitor hepatic enzymes (ALT/AST) due to cytochrome P450-mediated metabolism .

Advanced: How do reported biological targets of this compound vary across studies, and how can contradictions be resolved?

Answer:

- HDAC Inhibition : Demonstrated in leukemia cells (IC₅₀ = 34 nM) via acetyl-histone H3 accumulation .

- GABA Receptor Modulation : Implicated in anticonvulsant activity, conflicting with HDAC-centric mechanisms .

Resolution Strategies :

Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate HDAC vs. GABA receptor dependencies .

Proteomic Profiling : Identify off-target binding via affinity chromatography coupled with LC-MS/MS .

Advanced: What are the methodological best practices for optimizing its pharmacokinetic profile?

Answer:

- Solubility Enhancement : Use PEG-400/water co-solvents for in vivo dosing .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., ethoxy group) to reduce CYP3A4-mediated clearance .

- Plasma Protein Binding : Assess via equilibrium dialysis; reported 89% binding necessitates dose adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.